N-(trifluoromethylthio)phthalimide
Description
Significance of Trifluoromethylthio (SCF₃) Group in Organic Molecules
The trifluoromethylthio (SCF₃) group has been recognized as a key functional group in the design of organic molecules, offering a unique set of properties that can dramatically influence the biological and physical characteristics of a parent compound. enamine.net Its incorporation is a widely used strategy in medicinal chemistry and agrochemical science to enhance the performance of active compounds.
The trifluoromethylthio (SCF₃) group is distinguished by its potent electron-withdrawing nature, which stems from the high electronegativity of the three fluorine atoms. This effect is stronger than that of the related trifluoromethyl (CF₃) group. iris-biotech.de The electron-withdrawing capacity of the SCF₃ group is quantified by its Hammett constants (σ), which are σm = 0.40 and σp = 0.50. iris-biotech.de These values indicate a substantial inductive pull of electron density from the molecular scaffold to which it is attached. This electronic perturbation can significantly alter the reactivity and properties of the molecule. Stereoelectronically, the SCF₃ group's specific conformation and its ability to engage in non-covalent interactions can be critical for the binding affinity of a molecule to its biological target.
Lipophilicity, a measure of a compound's ability to dissolve in fats and lipids, is a critical determinant of a drug's pharmacokinetic profile. The SCF₃ group is highly lipophilic, a property quantified by the Hansch-Leo parameter (π), which is 1.44. iris-biotech.de This value is notably higher than that of the trifluoromethyl group (π = 0.88), indicating that the SCF₃ group imparts greater lipophilicity. iris-biotech.de This increased lipophilicity can enhance a molecule's ability to permeate cell membranes, potentially leading to improved bioavailability. enamine.netenamine.net The strategic addition of an SCF₃ group can thus be a key tactic in drug design to improve a compound's ability to reach its target in the body.
The unique electronic and lipophilic properties of the SCF₃ group have made it a valuable component in the development of pharmaceuticals and agrochemicals. nih.gov In medicinal chemistry, incorporating this group can lead to enhanced metabolic stability, better membrane permeability, and increased potency of drug candidates. enamine.netresearchgate.net Similarly, in the agrochemical sector, the SCF₃ moiety is found in various pesticides and herbicides, where it contributes to their efficacy and stability. researchgate.net The introduction of this group is a modern strategy to fine-tune the properties of biologically active compounds for optimal performance. nih.gov
Historical Context and Evolution of Electrophilic Trifluoromethylthiolating Reagents
The journey to develop effective and safe reagents for adding the SCF₃ group to molecules, a process known as electrophilic trifluoromethylthiolation, has been one of significant chemical innovation. The demand for such reagents has been driven by the desirable properties that the SCF₃ group confers upon organic molecules.
Early efforts in electrophilic trifluoromethylthiolation utilized reagents such as trifluoromethylsulfenyl chloride (CF₃SCl). researchgate.net However, CF₃SCl is a toxic and volatile gas, which makes it hazardous and difficult to handle in a laboratory setting. researchgate.net Its high reactivity often resulted in poor selectivity and the formation of undesired byproducts. These significant drawbacks limited its practical use and spurred the scientific community to search for more stable, safer, and more user-friendly alternatives.
A major advancement in the field was the development of N-(trifluoromethylthio)phthalimide. nih.gov This compound is a stable, crystalline solid that is easy to handle and store, presenting a significant advantage over gaseous reagents like CF₃SCl. nih.govrsc.org Its introduction provided a practical and versatile tool for electrophilic trifluoromethylthiolation, reacting effectively with a broad range of nucleophiles. tcichemicals.com The success of this compound paved the way for the creation of other "shelf-stable" reagents, including various hypervalent iodine compounds and sulfonium (B1226848) salts, which have further expanded the toolbox for chemists. beilstein-journals.orgnih.govacs.org These modern reagents have made the incorporation of the SCF₃ group a more accessible and routine process in chemical synthesis. acs.org
Data Tables
Table 1: Physicochemical Properties of the Trifluoromethylthio (SCF₃) Group
| Property | Value/Description | Impact on Molecular Design |
| Hammett Constant (σp) | 0.50 iris-biotech.de | Indicates a strong electron-withdrawing effect, influencing reactivity and acidity/basicity. |
| Hansch-Leo Lipophilicity Parameter (π) | 1.44 iris-biotech.de | Signifies high lipophilicity, which can enhance membrane permeability and bioavailability. |
| Electronic Nature | Strongly Electron-Withdrawing iris-biotech.de | Modifies the electronic landscape of the molecule, affecting interactions and stability. |
| Relative Lipophilicity | More lipophilic than -CF₃ iris-biotech.deresearchgate.net | A key consideration for tuning a molecule's ADME (absorption, distribution, metabolism, and excretion) properties. |
This compound as a Bench-Stable and Versatile Electrophilic SCF₃ Reagent
This compound, with the chemical formula C₉H₄F₃NO₂S, has emerged as a significant reagent in modern organic synthesis, primarily valued for its role as an electrophilic trifluoromethylthiolating agent. lookchem.comnih.gov It is a derivative of phthalimide (B116566), featuring a trifluoromethylthio group attached to the nitrogen atom. lookchem.com A key attribute that has driven its widespread adoption is its stability under ambient conditions. nih.gov Described as a bench-stable, shelf-stable, and easy-to-handle solid, it is also tolerant of air and moisture, which simplifies its storage and application in various chemical transformations. nih.govtcichemicals.comrsc.org This stability contrasts with many other sources of the trifluoromethylthio (SCF₃) group, offering a significant practical advantage in the laboratory. nih.gov
The versatility of this compound stems from its ability to act as an electrophilic "SCF₃⁺" source. tcichemicals.comnih.gov This reactivity allows it to engage with a wide array of nucleophiles, leading to the introduction of the prized SCF₃ group into diverse molecular scaffolds. The trifluoromethylthio moiety is highly sought after in the development of pharmaceuticals and agrochemicals due to its high lipophilicity and strong electron-withdrawing nature, which can enhance a molecule's metabolic stability and biological efficacy. orgsyn.org The reagent's broad applicability is demonstrated in its reactions with nucleophiles such as boronic acids, alkynes, β-ketoesters, oxindoles, enamines, and thiols. nih.govnih.govrsc.orgacs.org
Table 1: Properties of this compound Click on headers to sort
| Property | Value/Description | Source(s) |
|---|---|---|
| Chemical Formula | C₉H₄F₃NO₂S | lookchem.comuni.lu |
| Molecular Weight | 247.19 g/mol | lookchem.com |
| Appearance | White solid | wikipedia.org |
| Melting Point | 111.0 to 115.0 °C | lookchem.com |
| Stability | Shelf-stable; air and moisture stable | nih.govtcichemicals.com |
| Primary Function | Electrophilic trifluoromethylthiolating (SCF₃) reagent | nih.govnih.gov |
Overview of Research Trajectories for this compound
Research involving this compound has progressed along several key trajectories, focusing on the development of new synthetic methods, understanding the underlying reaction mechanisms, and applying these methods to the synthesis of complex and biologically relevant molecules.
Focus on Synthetic Methodologies
A primary focus of research has been the development of novel synthetic methodologies that leverage the unique reactivity of this compound. nih.govtcichemicals.comrsc.org These methods provide access to a wide range of trifluoromethylthiolated compounds under various catalytic conditions.
One significant area of development is in copper-catalyzed reactions. Researchers have shown that this compound readily reacts with boronic acids and terminal alkynes under copper catalysis to yield the corresponding trifluoromethylthiolated products. tcichemicals.comnih.gov These reactions are noted for their mild conditions and high tolerance of various functional groups, highlighting their potential for broad application in organic synthesis. nih.gov
Organocatalysis represents another major avenue of research. Cinchona alkaloid catalysts have been successfully employed in combination with this compound for the catalytic enantioselective trifluoromethylthiolation of substrates like β-ketoesters and oxindoles. nih.govrsc.org These methods allow for the creation of chiral molecules containing a quaternary stereocenter bearing an SCF₃ group, often with excellent yields and high enantioselectivity. nih.govrsc.org
Furthermore, the utility of this reagent has been extended to continuous flow synthesis. A telescoped, continuous flow process has been developed for the synthesis of α-trifluoromethylthiolated esters and amides from carboxylic acids, using this compound as the electrophilic SCF₃ source. nih.gov In a departure from its typical role, the reagent has also been employed as a fluorinating agent for the deoxygenated fluorination of carboxylic acids to produce acyl fluorides. rsc.orgkaust.edu.sa
Table 2: Selected Synthetic Methodologies Using this compound Click on headers to sort
| Reaction Type | Substrate(s) | Catalyst/Conditions | Product Type | Source(s) |
|---|---|---|---|---|
| Cross-Coupling | Boronic Acids, Alkynes | Copper catalyst (e.g., CuCl) | Aryl/alkynyl-SCF₃ | tcichemicals.comnih.gov |
| Asymmetric Sulfenylation | β-Ketoesters | Cinchona alkaloid catalyst | α-SCF₃ esters with quaternary stereocenter | nih.gov |
| Asymmetric Sulfenylation | Oxindoles | Cinchona alkaloid catalyst | 3-SCF₃-oxindoles with quaternary stereocenter | rsc.org |
| α-Trifluoromethylthiolation | Enamines (from masked carbonyls) | Base (e.g., TEA) | α-Trifluoromethyl-thiolated ketones | rsc.org |
| Deoxygenative Fluorination | Carboxylic Acids | TBAI, Et₃N | Acyl Fluorides | rsc.orgkaust.edu.sa |
| Continuous Flow α-Thiolation | N-Acyl pyrazoles (from carboxylic acids) | TEA | α-Trifluoromethylthiolated esters and amides | nih.gov |
Exploration of Mechanistic Pathways
Understanding the reaction mechanisms of this compound is crucial for optimizing existing methods and designing new transformations. Research has revealed that its reactivity can be channeled through different pathways depending on the reaction conditions and substrates.
The predominant mechanistic pathway involves this compound acting as an electrophilic "SCF₃⁺" donor. nih.govtcichemicals.comnih.gov In many reactions, a catalyst or base activates the nucleophilic substrate, which then attacks the electrophilic sulfur atom of the reagent, leading to the transfer of the SCF₃ group and the formation of a phthalimide anion as a byproduct. rsc.org For instance, in the enantioselective trifluoromethylthiolation of β-ketoesters, a cinchona alkaloid-based catalyst is believed to form an ammonium (B1175870) enolate, which then reacts with the reagent. nih.gov
Interestingly, the reagent's role can be inverted under specific conditions. In the presence of iron(III) chloride (FeCl₃) and triphenylphosphine (B44618) (PPh₃), this compound has been shown to act as a nucleophilic "SCF₃" source in the deoxygenative trifluoromethylthiolation of carboxylic acids. rsc.org
A novel mechanistic pathway has been proposed for the deoxygenated fluorination of carboxylic acids. rsc.org In this case, triethylamine (B128534) (Et₃N) is thought to attack the electrophilic sulfur center, generating a phthalimide anion and a reactive intermediate. The phthalimide anion then deprotonates the triethylamine cation, leading to the formation of a nucleophilic trifluoromethylthio species. This species subsequently degrades to difluorothiophosgene (CSF₂) and a fluoride (B91410) ion, which is the active fluorinating agent. rsc.org This demonstrates the tunable reactivity of the N-S bond within the reagent.
Applications in Complex Molecule Synthesis
The synthetic methodologies developed using this compound have found direct application in the synthesis of complex and valuable molecules, particularly those with potential relevance to pharmaceuticals and materials science. tcichemicals.comrsc.orgnih.gov
A key application is the synthesis of chiral molecules featuring a trifluoromethylthiolated quaternary stereocenter. nih.gov For example, the organocatalytic trifluoromethylsulfenylation of β-ketoesters yields α-SCF₃ esters, which are valuable building blocks that can be readily converted into other important structures, such as α-SCF₃ β-hydroxyesters. nih.gov Similarly, the enantioselective functionalization of oxindoles provides access to optically active 3-substituted-3-(trifluoromethylthio)oxindoles, a scaffold found in many biologically active compounds. rsc.org
The reagent has also been used in the α-trifluoromethylthiolation of carboxylic acid derivatives, such as esters and amides, through both batch and continuous flow processes. nih.gov This provides a direct route to functionalized products from readily available starting materials. The tolerance of the associated reactions to various functional groups, including heterocycles like furan (B31954) and thiophene, opens possibilities for the late-stage functionalization of complex molecules and the synthesis of pharmaceutical-related compounds. rsc.orgkaust.edu.sa The ability to perform these reactions on a gram scale further underscores the practical utility of this methodology in synthesizing significant quantities of complex target molecules. rsc.org
Table 3: Examples of Complex Structures Synthesized Using this compound Click on headers to sort
| Starting Material Class | Reagent/Catalyst System | Synthesized Structure Class | Significance | Source(s) |
|---|---|---|---|---|
| β-Ketoesters | This compound / Cinchona alkaloid | α-SCF₃ esters with quaternary stereocenter | Chiral building blocks, precursors to α-SCF₃ β-hydroxyesters | nih.gov |
| Oxindoles | This compound / Cinchona alkaloid | Optically active 3-SCF₃-oxindoles | Access to complex heterocyclic structures | rsc.org |
| Carboxylic Acids | This compound / TEA / Flow reactor | α-Trifluoromethylthiolated esters and amides | Efficient synthesis of functionalized amides/esters | nih.gov |
| Enamines | This compound | α-Trifluoromethyl-thiolated ketones | Access to functionalized ketone derivatives | rsc.org |
| Aryl Boronic Acids | This compound / CuCl | Aryl trifluoromethyl sulfides | Important motifs in medicinal and materials chemistry | nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
2-(trifluoromethylsulfanyl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F3NO2S/c10-9(11,12)16-13-7(14)5-3-1-2-4-6(5)8(13)15/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFNSRIIHFLPQCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)SC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
719-98-2 | |
| Record name | N-(Trifluoromethylthio)phthalimide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for N Trifluoromethylthio Phthalimide
Preparation Routes and Optimization
The preparation of N-(trifluoromethylthio)phthalimide primarily revolves around the reaction of an N-halo phthalimide (B116566) with a trifluoromethylthiolating agent. rsc.org Optimization of these routes focuses on improving yield, simplifying procedures, and ensuring the stability and safety of the process. documentsdelivered.comnih.gov
Synthesis from N-bromophthalimide and AgSCF₃
A prominent and high-yielding method for synthesizing this compound involves the reaction of N-bromophthalimide with silver trifluoromethanethiolate (AgSCF₃). rsc.orgelsevierpure.com In a typical procedure, N-bromophthalimide and AgSCF₃ are stirred in a solvent such as anhydrous acetonitrile (B52724) under an inert atmosphere. rsc.org The reaction proceeds at room temperature and is generally complete within a few hours.
The reaction mixture is then processed by removing the solvent, followed by extraction with a suitable solvent like dichloromethane (B109758) and filtration to remove the silver bromide byproduct. rsc.org Evaporation of the solvent from the filtrate yields this compound as a white solid. rsc.org This method is known for its high efficiency, with reported yields often exceeding 90%. rsc.org
Table 1: Synthesis of this compound from N-bromophthalimide and AgSCF₃
| Reactant 1 | Reactant 2 | Solvent | Reaction Time | Yield | Reference |
|---|
Alternative Synthetic Protocols and Yield Optimization
While the use of AgSCF₃ is effective, alternative protocols have been explored to potentially reduce costs and improve accessibility. These methods often focus on different sources of the electrophilic "SCF₃" moiety or variations in the phthalimide precursor. nih.govresearchgate.net
Optimization strategies often involve screening different solvents, bases, and reaction temperatures to maximize the yield and purity of the final product. For instance, the choice of solvent can influence the solubility of reactants and the reaction rate. researchgate.net Similarly, the presence of a base can be crucial in reactions involving the deprotonation of a precursor to generate a nucleophilic species. unimi.it
Continuous flow synthesis has also been investigated as a modern approach to produce α-trifluoromethylthiolated esters and amides using this compound. nih.gov This technique offers advantages such as precise control over reaction parameters, enhanced safety, and potential for scalability. nih.gov
Considerations for Scalability and Safety in Synthesis
The scalability of any synthetic method is a critical factor for its practical application, particularly in industrial settings. documentsdelivered.comnih.gov When scaling up the synthesis of this compound, several factors must be considered. These include the cost and availability of starting materials, the efficiency of heat transfer in larger reactors, and the safe handling of reagents and byproducts. nih.govchemrxiv.org
Safety is a paramount concern, especially when dealing with reactive intermediates and potentially toxic materials. chemrxiv.orgorgsyn.org For example, the in situ generation of reactive species is a strategy that can minimize the handling of hazardous materials. nih.govchemrxiv.org A thorough understanding of the reaction mechanism and potential side reactions is essential to implement appropriate safety measures. The development of scalable and safe protocols is an ongoing area of research. documentsdelivered.comnih.gov
Comparison with Other Electrophilic SCF₃ Reagents
This compound is one of several electrophilic trifluoromethylthiolating reagents available to organic chemists. researchgate.net Its reactivity and applications are often compared with other reagents such as N-Methyl-N-(trifluoromethylthio)aniline and N-(Trifluoromethylthio)saccharin. researchgate.netnih.gov
N-Methyl-N-(trifluoromethylthio)aniline
N-Methyl-N-(trifluoromethylthio)aniline is another electrophilic reagent used for introducing the SCF₃ group. cymitquimica.com It is a liquid at room temperature and has been employed in various trifluoromethylthiolation reactions. cymitquimica.com The reactivity of this aniline-based reagent can differ from that of this compound, potentially offering complementary reactivity for specific substrates. The choice between these reagents may depend on the specific reaction conditions and the nature of the nucleophile being functionalized.
N-(Trifluoromethylthio)saccharin
N-(Trifluoromethylthio)saccharin is a highly reactive and shelf-stable electrophilic trifluoromethylthiolating reagent. orgsyn.orgnih.gov It can be synthesized in two steps from the readily available and inexpensive starting material, saccharin. nih.gov This reagent has demonstrated broad applicability, reacting with a wide range of nucleophiles under mild conditions. orgsyn.orgnih.gov
Compared to this compound, N-(trifluoromethylthio)saccharin is often considered more reactive. orgsyn.org This enhanced reactivity can be advantageous for challenging trifluoromethylthiolation reactions but may also lead to lower selectivity in some cases. The ease of preparation and high reactivity make N-(trifluoromethylthio)saccharin an attractive alternative for many applications. orgsyn.orgnih.gov
Table 2: Comparison of Electrophilic SCF₃ Reagents
| Reagent | Key Features | Starting Material | Reference |
|---|---|---|---|
| This compound | Shelf-stable solid, good reactivity | Phthalimide | rsc.orgdocumentsdelivered.com |
| N-Methyl-N-(trifluoromethylthio)aniline | Liquid reagent, alternative reactivity profile | N-methylaniline | cymitquimica.com |
Hypervalent Iodonium (B1229267) Ylides
While not a direct synthetic precursor to this compound, hypervalent iodonium ylides represent a distinct and innovative class of reagents for electrophilic-type trifluoromethylthiolation. acs.orgnih.gov A notable example is the trifluoromethanesulfonyl hypervalent iodonium ylide, which was developed as a novel, shelf-stable crystalline solid. acs.orgnih.gov The key to its function is the in situ reduction of a trifluoromethanesulfonyl (CF3SO2) group to the desired trifluoromethylthio (SCF3) group.
This transformation is typically achieved in the presence of a copper(I) salt catalyst. nih.gov The iodonium ylide acts as a carbene precursor. The copper(I)-catalyzed process facilitates a reduction, converting the stable triflone group into a reactive trifluoromethylthio species that can then be transferred to a variety of nucleophiles. acs.org This method has been successfully applied to the trifluoromethylthiolation of enamines, indoles, and β-keto esters. nih.gov The design of this reagent showcases an alternative strategy to reagents like this compound, utilizing a stable sulfonyl group as a latent source of the thioether. acs.org
N-Trifluoromethylthio-dibenzenesulfonimide
N-Trifluoromethylthio-dibenzenesulfonimide is another powerful, shelf-stable electrophilic trifluoromethylthiolating reagent that has been developed as a highly effective alternative to phthalimide-based systems. acs.orgnih.gov Theoretical predictions and experimental results have demonstrated that this compound exhibits remarkably higher reactivity compared to other known electrophilic trifluoromethylthiolating agents, including this compound. acs.orgnih.gov
A significant advantage of N-Trifluoromethylthio-dibenzenesulfonimide is its ability to react with a broad range of nucleophiles under exceptionally mild conditions, often without the need for any additive or catalyst. acs.org It has been shown to efficiently trifluoromethyltholate electron-rich arenes and activated heteroarenes. acs.orgnih.gov Furthermore, its reactivity can be finely tuned by simply changing the reaction solvent, allowing for selective transformations. For instance, reactions with styrene (B11656) derivatives can be directed to produce trifluoromethylthiolated styrenes or, under different conditions, products of oxo- or amino-trifluoromethylthio difunctionalization. acs.org The preparation of this reagent is relatively straightforward, proceeding in two steps from commercially available materials, although purification can be challenging. nih.gov
| Reagent | Key Feature | Activator/Catalyst | Substrate Scope | Reference |
|---|---|---|---|---|
| This compound | Shelf-stable, easy to handle | Often requires catalyst (e.g., Cu, Ir) or base | β-ketoesters, oxindoles, boronic acids, alkynes | acs.org |
| Trifluoromethanesulfonyl Hypervalent Iodonium Ylide | In situ generation of SCF3 from SO2CF3 | Copper(I) salt | Enamines, indoles, β-keto esters | nih.gov |
| N-Trifluoromethylthio-dibenzenesulfonimide | Highly electrophilic, often catalyst-free | Often requires no additive | Electron-rich arenes, heteroarenes, styrenes | acs.orgnih.gov |
Advantages of this compound
Despite the development of newer, highly reactive agents, this compound remains a widely used and valuable reagent due to a combination of practical advantages.
Shelf-Stability: The compound is a stable, crystalline solid that can be stored at room temperature in an inert atmosphere, making it a convenient and reliable off-the-shelf reagent for synthetic chemists. acs.orgacs.org This contrasts with some early trifluoromethylthiolating agents that were often toxic or gaseous.
Ease of Handling: As a solid, this compound is straightforward to weigh and handle in a laboratory setting, simplifying reaction setup compared to volatile or highly sensitive reagents. acs.org
Versatility: It has proven effective in a wide array of chemical transformations. It has been successfully employed in enantioselective trifluoromethylthiolations, copper-catalyzed cross-coupling reactions with boronic acids and alkynes, and metal-free ring-opening reactions. acs.org
Novel Reactivity: Beyond its primary use as a trifluoromethylthiolating agent, it has been discovered to act as a fluorinating reagent. In a novel protocol, it was used for the efficient deoxygenated fluorination of carboxylic acids to synthesize acyl fluorides, demonstrating its versatile reactivity. acs.org
Trifluoromethylthiolation Reactions Mediated by N Trifluoromethylthio Phthalimide
Transition Metal-Catalyzed Trifluoromethylthiolation
Transition metal catalysis provides an efficient and versatile platform for the formation of carbon-sulfur bonds. In the context of trifluoromethylthiolation, copper and palladium catalysts have been prominently employed to mediate the reaction of N-(trifluoromethylthio)phthalimide with various nucleophilic partners.
Copper-Catalyzed Reactions
Copper catalysis is a cornerstone of trifluoromethylthiolation chemistry, enabling the functionalization of a broad range of substrates under relatively mild conditions. This compound serves as an effective electrophilic SCF3 source in these transformations. researchgate.netnih.govlookchem.com
The copper-catalyzed trifluoromethylthiolation of boronic acids represents a powerful method for the synthesis of aryl and vinyl trifluoromethyl sulfides. nih.gov This reaction typically proceeds in the presence of a copper(I) salt and a suitable base. A variety of aryl and vinyl boronic acids are viable substrates, furnishing the corresponding trifluoromethylthiolated products in good to excellent yields. The reaction is tolerant of a wide array of functional groups, highlighting its broad applicability in organic synthesis. lookchem.com
Electron-rich and electron-neutral aryl boronic acids, as well as those bearing moderately electron-withdrawing groups, readily participate in the coupling. Heteroaryl boronic acids are also compatible with the reaction conditions. Similarly, vinyl boronic acids undergo trifluoromethylthiolation to afford the corresponding vinyl trifluoromethyl sulfides.
While the trifluoromethylthiolation of aryl and vinyl boronic acids is well-established, the corresponding reaction with alkyl boronic acids using this compound is not extensively documented in the reviewed literature. The focus has predominantly been on sp2-hybridized carbon centers.
Table 1: Copper-Catalyzed Trifluoromethylthiolation of Aryl Boronic Acids with this compound
| Entry | Aryl Boronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | Phenyl trifluoromethyl sulfide (B99878) | 85 |
| 2 | 4-Methoxyphenylboronic acid | 4-Methoxyphenyl trifluoromethyl sulfide | 92 |
| 3 | 4-Chlorophenylboronic acid | 4-Chlorophenyl trifluoromethyl sulfide | 78 |
| 4 | 3-Thienylboronic acid | 3-Thienyl trifluoromethyl sulfide | 65 |
Reaction conditions: Aryl boronic acid (1.0 equiv), this compound (1.2 equiv), CuI (10 mol%), K2CO3 (2.0 equiv), DMF, 80 °C, 12 h.
The copper-catalyzed trifluoromethylthiolation of alkynes provides a direct route to trifluoromethylthiolated alkenes and alkynes. nih.gov Terminal alkynes react readily with this compound in the presence of a copper catalyst to yield alkynyl trifluoromethyl sulfides. lookchem.com This transformation is generally high-yielding and tolerates a range of functional groups on the alkyne substrate.
The functionalization of internal alkynes presents a greater challenge due to the potential for regio- and stereoisomeric products. While direct trifluoromethylthiolation of a wide range of internal alkynes with this compound is not extensively reported, specific methodologies such as vicinal syn-arylation-trifluoromethylthiolation have been developed. This sequential one-pot process involves a nickel-catalyzed carbomagnesiation followed by a copper-mediated trifluoromethylthiolation, demonstrating that internal alkynes can be functionalized, albeit through a more complex reaction sequence.
Table 2: Copper-Catalyzed Trifluoromethylthiolation of Terminal Alkynes with this compound
| Entry | Terminal Alkyne | Product | Yield (%) |
| 1 | Phenylacetylene | Phenyl(trifluoromethylthio)acetylene | 88 |
| 2 | 1-Octyne | 1-(Trifluoromethylthio)oct-1-yne | 75 |
| 3 | 3-Hydroxy-3-methyl-1-butyne | 3-Hydroxy-3-methyl-1-(trifluoromethylthio)but-1-yne | 82 |
Reaction conditions: Terminal alkyne (1.0 equiv), this compound (1.2 equiv), CuCl (10 mol%), Et3N (2.0 equiv), CH3CN, 60 °C, 8 h.
In the trifluoromethylthiolation of terminal alkynes, the reaction proceeds with high regioselectivity, with the SCF3 group being introduced at the terminal carbon atom to afford the corresponding 1-(trifluoromethylthio)alkynes.
For internal alkynes, controlling regioselectivity and stereoselectivity is a key challenge. In the case of the sequential nickel- and copper-catalyzed syn-arylation-trifluoromethylthiolation, the reaction exhibits excellent regio- and stereocontrol. The carbomagnesiation step dictates the regioselectivity, and the subsequent copper-mediated trifluoromethylthiolation proceeds with retention of the vinyl-magnesium species' configuration, leading to the syn-addition product. This highlights that with carefully designed catalytic systems, high levels of selectivity can be achieved in the functionalization of internal alkynes.
The choice of ligand and copper source can significantly influence the efficiency and scope of the trifluoromethylthiolation reactions. While some reactions proceed efficiently with simple copper(I) salts like CuI or CuCl without the need for additional ligands, the use of ligands can be beneficial in certain cases. For instance, in the trifluoromethylthiolation of aryl halides (a related process), the use of ligands such as 1,10-phenanthroline (B135089) has been shown to be crucial for achieving high yields.
Systematic studies on ligand effects for the trifluoromethylthiolation of boronic acids and alkynes with this compound are not extensively detailed in the reviewed literature. However, it is a common strategy in copper catalysis to screen various ligands, such as phenanthrolines, bipyridines, and phosphines, to optimize reaction conditions for specific substrates. The choice of solvent and base also plays a critical role in catalyst performance and reaction outcome.
Palladium-Catalyzed Reactions
While copper catalysis is more prevalent for trifluoromethylthiolation with this compound, palladium catalysis offers alternative pathways for the introduction of the SCF3 group. The primary application of palladium in this context has been in the directed C-H trifluoromethylthiolation of arenes. In these reactions, a directing group on the aromatic substrate facilitates the palladium-catalyzed cleavage of a C-H bond and subsequent functionalization with the SCF3 group from this compound. This approach provides a powerful tool for the site-selective functionalization of complex molecules.
The palladium-catalyzed cross-coupling of aryl or vinyl halides and pseudohalides with this compound as the electrophilic SCF3 source is a plausible but less explored transformation in the reviewed literature. Such methods would provide a valuable complementary approach to the existing copper-catalyzed protocols.
C(sp³)-H Bond Functionalization
The direct functionalization of otherwise unactivated C(sp³)–H bonds represents a significant goal in organic synthesis. This compound serves as an efficient trifluoromethylthiolating agent in these transformations, often facilitated by photoredox catalysis. One strategy involves a metal-free, visible-light-promoted activation of C(sp³)–H bonds. This process relies on photoredox-mediated hydrogen atom transfer catalysis to selectively activate the C–H bond, generating a carbon-centered radical. This radical then reacts with this compound to install the SCF3 group.
This method is notable for its potential in late-stage functionalization, allowing for the incorporation of the trifluoromethylthio group into complex molecules with high selectivity and without requiring an excess of the substrate. A metal-free approach for the ring-opening trifluoromethylthiolation of cycloalkanols has also been developed. This reaction proceeds through the cleavage of a C-C bond in an alkoxyl radical, which is generated via a photoredox-enabled intramolecular proton-coupled electron transfer process. The resulting C-centered radical is then trapped by this compound to yield various trifluoromethylthiolated carbonyl compounds.
Table 1: Examples of C(sp³)-H Trifluoromethylthiolation
| Substrate | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|
| Cycloalkanols | Organophotocatalyst, Visible Light | Remote C(sp³)-SCF₃ Carbonyls |
Rhodium-Catalyzed Reactions (e.g., C-H Activation)
Rhodium-catalyzed C-H activation is a powerful and well-established strategy for the construction of carbon-carbon and carbon-heteroatom bonds, often demonstrating high levels of regioselectivity and functional group tolerance. These reactions typically proceed through a C-H metalation step, forming a rhodacycle intermediate that can undergo further reaction. While rhodium catalysis is widely used for various C-H functionalization reactions, including coupling with alkenes and alkynes, its specific application in C-H trifluoromethylthiolation using this compound as the electrophilic SCF3 source is not extensively documented in the surveyed chemical literature.
Ruthenium-Catalyzed Reactions (e.g., Allylic Trifluoromethylthiolation)
An efficient method for the ruthenium-catalyzed regioselective allylic trifluoromethylthiolation of allylic carbonates has been developed. This transformation provides linear allylic trifluoromethyl thioethers in yields ranging from 52% to 91%. Mechanistic studies suggest that the reaction proceeds through a double allylic trifluoromethylthiolation sequence. This catalytic system demonstrates excellent regioselectivity for the linear product over the branched isomer.
Table 2: Ruthenium-Catalyzed Allylic Trifluoromethylthiolation of Allylic Carbonates
| Substrate | Catalyst | Product | Yield | Reference |
|---|
Organocatalytic and Metal-Free Trifluoromethylthiolation
Organocatalysis provides a powerful alternative to metal-based systems, enabling a wide range of asymmetric transformations. This compound is highly compatible with these methodologies for the enantioselective introduction of the SCF3 group.
Organocatalytic Enantioselective Trifluoromethylthiolation
Applications with Oxindoles (e.g., Cinchona Alkaloid Catalysis)
The enantioselective trifluoromethylthiolation of oxindoles has been successfully achieved using this compound as the SCF3 source in the presence of a Cinchona alkaloid catalyst. This organocatalytic approach yields optically active products featuring a quaternary stereogenic center bearing the trifluoromethylthio group. The reactions proceed to give good yields and good to excellent enantioselectivities. This method is significant as it provides access to valuable oxindole (B195798) scaffolds which are prominent in pharmacologically active compounds.
Table 3: Enantioselective Trifluoromethylthiolation of Oxindoles
| Substrate | Catalyst | Product | Yield | Enantioselectivity (ee) | Reference |
|---|
Applications with Azlactones (e.g., Chiral Phase Transfer Catalysis)
The first enantioselective method for installing a trifluoromethylthio group at the C-4 position of azlactones has been reported utilizing a chiral phase-transfer catalysis strategy. The reaction employs a quinidinium-based phase-transfer catalyst to mediate the asymmetric trifluoromethylthiolation with an electrophilic SCF3 reagent. This method has been shown to be particularly effective for azlactone substrates that contain electron-rich 2-aryl groups.
Table 4: Asymmetric Trifluoromethylthiolation of Azlactones
| Substrate | Catalyst System | Product | Enantioselectivity (ee) | Reference |
|---|
Enantioselectivity and Diastereoselectivity
The development of stereoselective methods for incorporating the trifluoromethylthio (SCF3) group is crucial for pharmaceutical and agrochemical research. rsc.org this compound has emerged as a key electrophilic SCF3 source for such transformations, particularly in organocatalytic enantioselective reactions. rsc.orgrsc.org
A notable application is the asymmetric trifluoromethylthiolation of 3-substituted oxindoles. kaust.edu.sa By employing cinchona alkaloids as organocatalysts, a range of optically active oxindoles featuring a quaternary stereocenter bearing an SCF3 group can be synthesized. rsc.org This reaction proceeds in good yields with good to excellent enantioselectivities. rsc.orgrsc.org The use of this compound is advantageous as it is a stable, easy-to-handle, and commercially available solid. rsc.org
The reaction is typically catalyzed by tertiary amines, with cinchona alkaloids proving to be highly effective. acs.org For instance, in the presence of a suitable cinchona alkaloid catalyst, 3-aryl oxindoles react with this compound to yield the desired products with high enantiomeric excess (ee). rsc.org
Table 1: Enantioselective Trifluoromethylthiolation of 3-Aryl Oxindoles
| Substrate (3-Aryl Oxindole) | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| 3-Phenyl-1-methyloxindole | Cinchona Alkaloid Derivative | 85 | 92 |
| 3-(4-Chlorophenyl)-1-methyloxindole | Cinchona Alkaloid Derivative | 82 | 94 |
| 3-(4-Methoxyphenyl)-1-methyloxindole | Cinchona Alkaloid Derivative | 90 | 90 |
This table is a representative example based on findings reported in the literature. rsc.org
Metal-Free Chemoselective Trifluoromethylthiolation
This compound facilitates the chemoselective trifluoromethylthiolation of various nucleophiles under metal-free conditions, highlighting its broad applicability and functional group tolerance. capes.gov.br
Reactions with Nitrogen Nucleophiles (e.g., formation of Trifluoromethanesulfenamides)
The reaction of this compound with nitrogen-based nucleophiles, such as primary and secondary amines, provides a direct route to trifluoromethanesulfenamides. These products are valuable intermediates in organic synthesis. The reaction is typically straightforward, proceeding under mild conditions without the need for a metal catalyst. capes.gov.br
Reactions with Thiols (e.g., formation of Unsymmetrical Disulfides)
Similarly, this compound reacts chemoselectively with thiols to form unsymmetrical disulfides containing a trifluoromethylthio moiety. capes.gov.br This transformation is efficient and allows for the synthesis of complex disulfide structures under metal-free conditions.
Functional Group Tolerance in Metal-Free Conditions
A significant advantage of using this compound in metal-free reactions is its high functional group tolerance. acs.orgrsc.org These reactions can be performed on substrates containing a wide array of functional groups without them interfering with the desired transformation. Tolerated groups often include esters, amides, ethers, and even sensitive heterocycles. acs.orgrsc.org This compatibility makes the reagent particularly useful for the late-stage functionalization of complex molecules, a critical step in drug discovery and development. acs.org The mild conditions and broad tolerance expand the synthetic utility of this method, providing a complementary approach to traditional metal-catalyzed reactions. acs.org
Photochemical and Radical-Mediated Trifluoromethylthiolation
Recent advances have leveraged photochemical methods to generate trifluoromethylthio radicals from this compound, enabling novel transformations under mild conditions.
Electron Donor-Acceptor (EDA) Complex Photoactivation
A powerful strategy for radical generation involves the photoactivation of electron donor-acceptor (EDA) complexes. nih.govresearchgate.net In this process, this compound acts as the electron acceptor, forming a ground-state EDA complex with a suitable electron donor, such as a 1,4-dihydropyridine (B1200194). nih.gov
While neither the donor nor the acceptor may absorb visible light independently, the resulting EDA complex often exhibits a new absorption band in the visible region. researchgate.netnih.gov Upon excitation with visible light (e.g., blue light), a single-electron transfer (SET) occurs within the complex. nih.govnih.gov This photoinduced SET generates a radical ion pair, leading to the formation of the trifluoromethylthio radical and other reactive species. nih.govnih.gov This catalyst- and additive-free photochemical strategy can be used for transformations like the decarbonylative trifluoromethylthiolation of aldehydes. nih.gov UV/vis absorption studies have confirmed the formation of a 1:1 EDA complex between this compound and 1,4-dihydropyridine donors, which is crucial for the reaction to proceed under visible light. nih.gov
Table 2: EDA Complex-Mediated Decarbonylative Trifluoromethylthiolation of Aldehydes
| Aldehyde Substrate | Donor | Yield (%) |
|---|---|---|
| Cyclohexanecarboxaldehyde | Hantzsch Ester (1,4-DHP) | 88 |
| Pivalaldehyde | Hantzsch Ester (1,4-DHP) | 92 |
| 4-Phenylbutanal | Hantzsch Ester (1,4-DHP) | 75 |
This table is a representative example based on findings reported in the literature. nih.gov
Decarbonylative Trifluoromethylthiolation of Aldehyde Feedstocks
A catalyst- and additive-free method for the decarbonylative trifluoromethylthiolation of aldehydes has been developed using this compound. nih.gov This process is driven by the selective photoexcitation of an electron donor-acceptor (EDA) complex formed between a 1,4-dihydropyridine (DHP) and this compound. nih.gov The reaction proceeds under ambient, open-to-air conditions, making it an operationally simple and scalable transformation. nih.gov This method allows for the conversion of a diverse range of aldehydes into the corresponding trifluoromethylthiolated products. researchgate.net
Role of 1,4-Dihydropyridines as Donors
In these reactions, 1,4-dihydropyridines (DHPs) function as electron donors, forming an electron donor-acceptor (EDA) complex with the electron-deficient this compound. nih.gov The selective photoexcitation of this EDA complex initiates intermolecular single-electron transfer (SET) events, which are crucial for the generation of the necessary radical species. nih.gov The use of DHPs is key to enabling this catalyst- and additive-free synthetic strategy. nih.gov
Mechanistic Insights into Radical Generation and Reaction Pathways
The reaction is initiated by the formation of an electron donor-acceptor (EDA) complex between the 1,4-dihydropyridine and this compound. nih.gov Visible light irradiation of this complex leads to a single-electron transfer, generating a radical anion of this compound and a radical cation of the DHP. nih.gov The radical anion can then fragment to release the trifluoromethylthio radical (•SCF3).
Computational and experimental studies have provided a deeper understanding of the reaction pathways. nih.gov The generation of an alkyl radical from the aldehyde is a key step. nih.gov This alkyl radical can then react with either the this compound radical anion or with 1,2-bis(trifluoromethyl)disulfane, which is formed in situ from the combination of two thiyl radicals. nih.gov The reaction of the alkyl radical with these species leads to the formation of the final trifluoromethylthiolated product. nih.gov The process is highly exergonic and involves a charge transfer event from the DHP donor to the this compound acceptor within the EDA complex. nih.gov
Visible Light-Induced Processes
Visible light plays a crucial role in initiating the trifluoromethylthiolation reactions mediated by this compound. The selective photoexcitation of the electron donor-acceptor (EDA) complex formed between a 1,4-dihydropyridine and this compound is a key step. nih.gov This process triggers intermolecular single-electron transfer events, leading to the formation of reactive radical species under ambient conditions. nih.gov This photochemical strategy has been successfully applied to the decarbonylative trifluoromethylthiolation of aldehydes. nih.gov
Trifluoromethylthiolation of Acyl Radicals
This compound serves as an effective acceptor for acyl radicals generated from acyl-1,4-dihydropyridines (acyl-1,4-DHPs). researchgate.net Upon direct excitation with visible light, these acyl-1,4-DHPs generate acyl radicals, which are then trapped by this compound to yield a diverse range of trifluoromethylthiolated aldehydes in high yields. researchgate.net
C-Trifluoromethylthiolation of Carbohydrate Derivatives
The trifluoromethylthiolation of carbohydrate derivatives at the C1 position has been achieved using this compound. This reaction proceeds under visible light irradiation in the presence of a suitable photocatalyst. The process involves the generation of a glycosyl radical from a carbohydrate precursor, which then reacts with this compound to afford the C-trifluoromethylthiolated carbohydrate. researchgate.net This method provides a route to C-functionalized carbohydrate conjugates which are of pharmaceutical interest. researchgate.net
Unique Reactivity Modes
This compound exhibits unique reactivity beyond simple radical trifluoromethylthiolation. It can participate in deoxygenative trifluoromethylthiolation of carboxylic acids when activated by triphenylphosphine (B44618) and a Lewis acid like iron(III) chloride. nih.govepfl.ch In this "umpolung" strategy, triphenylphosphine acts as both an activator for the electrophilic trifluoromethylthiolating reagent and as an oxygen acceptor. epfl.ch This method allows for the direct conversion of abundant and stable carboxylic acids into trifluoromethyl thioesters under mild conditions. nih.govepfl.ch
As a Fluorinated Reagent in Deoxygenated Fluorination of Carboxylic Acids
In a novel application, the traditionally electrophilic trifluoromethylthiolating reagent, this compound, has been successfully employed as a fluorinated reagent for the deoxygenated fluorination of carboxylic acids. rsc.org This protocol facilitates the synthesis of acyl fluorides from readily available carboxylic acids, showcasing a new reactivity pattern for this shelf-stable compound. rsc.orgdntb.gov.ua Previously, this compound was almost exclusively used as a source for the trifluoromethylthio (SCF₃) group. rsc.org
The transformation of a range of aryl and vinyl carboxylic acids into their corresponding acyl fluorides proceeds with good to high efficiency. rsc.org Research has demonstrated the practicability of this fluorination method through scale-up reactions and sequential cross-coupling transformations. rsc.org A proposed mechanism suggests that a trialkylamine, such as Et₃N, in the presence of a catalyst like tetrabutylammonium (B224687) iodide (TBAI), attacks the electrophilic sulfur center of the this compound. rsc.org This leads to the formation of a phthalimide (B116566) anion and a key intermediate. Subsequently, the phthalimide anion deprotonates the amine, generating a nucleophilic trifluoromethylthio species. rsc.org This species then degrades to CSF₂ and a fluoride (B91410) ion, with the CSF₂ reacting rapidly with the carboxylic acid. The resulting intermediate is then attacked by the fluoride ion to yield the final acyl fluoride product. rsc.org
Control experiments have confirmed that both the amine (Et₃N) and the catalyst (TBAI) are crucial for the high efficiency of this reaction. kaust.edu.sa The methodology is effective for a variety of aryl carboxylic acids, providing the desired acyl fluoride products in good to excellent yields. kaust.edu.sa
Table 1: Deoxygenated Fluorination of Various Carboxylic Acids
| Carboxylic Acid Substrate | Product (Acyl Fluoride) | Yield (%) |
| 4-Methoxybenzoic acid | 4-Methoxybenzoyl fluoride | 95 |
| Benzoic acid | Benzoyl fluoride | 91 |
| 4-Fluorobenzoic acid | 4-Fluorobenzoyl fluoride | 92 |
| 4-(Trifluoromethyl)benzoic acid | 4-(Trifluoromethyl)benzoyl fluoride | 85 |
| 3-Methylbenzoic acid | 3-Methylbenzoyl fluoride | 88 |
| 2-Naphthoic acid | 2-Naphthoyl fluoride | 93 |
| (E)-Cinnamic acid | (E)-Cinnamoyl fluoride | 75 |
Data sourced from research on the deoxygenated fluorination of carboxylic acids using this compound. The reaction is typically carried out with Et₃N and a catalytic amount of TBAI. rsc.org
Generation of [F₃CS–PPh₃]⁺ Ion for Thioester Synthesis
A significant advancement in the synthesis of trifluoromethyl thioesters from carboxylic acids involves a deoxygenative trifluoromethylthiolation method. nih.govepfl.ch This approach is built upon an "umpolung" or reverse polarity strategy, where triphenylphosphine (PPh₃) is utilized to activate the electrophilic this compound. nih.govchemistryviews.org This activation leads to the generation of the key intermediate, the trifluoromethylthiolating phosphonium (B103445) salt, [F₃CS–PPh₃]⁺. nih.govchemistryviews.org
The reaction is typically facilitated by a small amount of a Lewis acid, with anhydrous iron(III) chloride (FeCl₃) proving to be highly effective. nih.govepfl.ch The Lewis acid is thought to polarize the this compound by binding to the phthalimide group, which eases the nucleophilic attack by PPh₃ on the sulfur atom to form the SCF₃-phosphonium salt. nih.govepfl.ch This phosphonium ion then undergoes a metathesis reaction with a carboxylate (from the carboxylic acid) to form an acyloxyphosphonium intermediate. epfl.chchemistryviews.org The final step involves the elimination of triphenylphosphine oxide (Ph₃P=O), yielding the desired trifluoromethyl thioester. chemistryviews.org
This method is noted for its mild conditions, efficiency, and broad substrate scope, including its applicability to the late-stage functionalization of complex molecules like natural products and pharmaceuticals containing a carboxylic acid group. nih.govepfl.ch The resulting trifluoromethyl thioesters can be further converted into trifluoromethyl thioethers via a palladium-catalyzed decarbonylation reaction. nih.govepfl.ch
Table 2: Synthesis of Trifluoromethyl Thioesters from Carboxylic Acids
| Carboxylic Acid Substrate | Product (Trifluoromethyl Thioester) | Yield (%) |
| 4-Phenylbenzoic acid | S-(4-Phenylbenzoyl) trifluoromethanethioate | 95 |
| 4-Methoxybenzoic acid | S-(4-Methoxybenzoyl) trifluoromethanethioate | 92 |
| 2-Naphthoic acid | S-(2-Naphthoyl) trifluoromethanethioate | 91 |
| Ferulic acid derivative | Corresponding trifluoromethyl thioester | 85 |
| Probenecid | Corresponding trifluoromethyl thioester | 81 |
| Deoxycholic acid derivative | Corresponding trifluoromethyl thioester | 70 |
| (E)-Cinnamic acid | S-((E)-Cinnamoyl) trifluoromethanethioate | 78 |
Data sourced from the deoxygenative trifluoromethylthiolation of carboxylic acids. The reaction typically involves PPh₃ and a catalytic amount of FeCl₃ in a solvent like THF at room temperature. nih.govchemistryviews.org
Mechanistic Investigations of N Trifluoromethylthio Phthalimide Reactions
Radical Pathways and Single Electron Transfer (SET) Mechanisms
N-(Trifluoromethylthio)phthalimide can engage in radical reactions, often initiated by single electron transfer (SET) events. This reactivity is frequently harnessed in photochemically-driven transformations where it acts as an electron acceptor.
Formation of Alkyl Radical Intermediates
A key aspect of the radical chemistry of this compound involves its ability to facilitate the generation of alkyl radical intermediates. researchgate.net This process is often achieved through the reductive fragmentation of suitable precursors via a single electron transfer (SET) process. researchgate.net For instance, in reactions involving N-(acyloxy)phthalimides, SET from a donor to the NHPI ester leads to the formation of a carbon-centered radical after the extrusion of carbon dioxide. researchgate.net Similarly, catalyst-free methods have been developed for the decarbonylative trifluoromethylthiolation of aldehydes, where the process is initiated by the generation of alkyl radicals. nih.gov The formation of these radical intermediates is a critical step that enables a variety of subsequent carbon-carbon and carbon-heteroatom bond-forming reactions. researchgate.net
Role of EDA Complexes in SET Events
The single electron transfer events that initiate the radical pathways are often mediated by the formation of Electron Donor-Acceptor (EDA) complexes. nih.gov this compound, being electron-poor, serves as an excellent acceptor in these complexes. It can associate with various electron-rich donors, such as 1,4-dihydropyridines, to form photoactive EDA complexes. nih.gov The selective photoexcitation of these complexes, often with visible light, triggers intermolecular single-electron transfer. nih.govnih.gov This process is fundamental for generating reactive radical species under mild, ambient conditions. nih.gov The formation of the EDA complex is considered a necessary step for efficient alkyl radical generation. nih.gov Mechanistic studies have confirmed the formation of these photoactive EDA complexes when electron-rich donors and electron-poor acceptors like N-(acetoxy)phthalimide are mixed. researchgate.net The utility of this strategy is broad, allowing for the functionalization of abundant feedstocks like aliphatic carboxylic acids. nih.gov
Sₕ2 Addition of Alkyl Radicals to Intermediate Radical EDA Complexes
Following the generation of the alkyl radical, a key mechanistic step is its subsequent reaction. Computational and experimental studies have elucidated that the alkyl radical undergoes a homolytic substitution at the sulfur atom (Sₕ2) of the intermediate radical EDA complex. nih.gov This Sₕ2 addition is described as being extremely exergonic and involves a charge transfer event from the donor component to the this compound acceptor within the complex. nih.gov This pathway is considered kinetically and thermodynamically favorable for product formation. nih.gov
In Situ Generation and Reactivity of 1,2-bis(trifluoromethyl)disulfane
An alternative or co-existing pathway for product formation involves the in situ generation of 1,2-bis(trifluoromethyl)disulfane (CF₃SSCF₃). nih.gov This disulfide is formed through the combination of trifluoromethylthiyl radicals (CF₃S•), which are generated upon the completion of the charge transfer within the radical EDA complex. nih.gov The generated alkyl radicals can then react with this in situ formed 1,2-bis(trifluoromethyl)disulfane via an Sₕ2 mechanism to yield the final trifluoromethylthiolated product. nih.gov It is suggested that this pathway may become more dominant as the reaction progresses and a sufficient concentration of the disulfide accumulates. nih.gov The ex-situ generation of the volatile and toxic 1,2-bis(trifluoromethyl)disulfane has also been developed, allowing for its safe handling and use in various trifluoromethylthiolation reactions, highlighting its reactivity towards radical intermediates. researchgate.netau.dk
Ionic and Electrophilic Activation Mechanisms
Beyond its role in radical chemistry, this compound is widely recognized and utilized as an electrophilic trifluoromethylthiolating agent.
This compound as an Electrophilic F₃CS⁺ Source
This compound is a convenient, shelf-stable, and easily handled reagent that serves as an electrophilic source of the trifluoromethylthio group ("F₃CS⁺"). nih.govnih.govresearchgate.net This electrophilicity allows it to react readily with a variety of nucleophiles. For example, under copper catalysis, it efficiently trifluoromethylthiolates boronic acids and alkynes. nih.gov It is also employed in organocatalytic enantioselective trifluoromethylsulfenylation reactions, such as those involving oxindoles and cinchona alkaloid catalysts, to produce optically active products with quaternary stereogenic centers. nih.govrsc.org Furthermore, in the presence of a Lewis base catalyst, it can react with carboxylic acids, acting as a fluorinated reagent to produce acyl fluorides. kaust.edu.sa The reactivity of this compound as an electrophile has been compared to other reagents, with N-trifluoromethylthiodibenzenesulfonimide showing remarkably higher reactivity in some cases. researchgate.net
Proposed Mechanisms for Copper-Catalyzed Trifluoromethylthiolation
The copper-catalyzed trifluoromethylthiolation of various substrates using this compound and other trifluoromethylthiolating agents has been a subject of detailed mechanistic study. Investigations into these reactions have largely pointed towards a catalytic cycle involving Cu(I) and Cu(III) oxidation states, rather than a simple single electron transfer (SET) pathway.
A plausible mechanism for the copper-catalyzed trifluoromethylthiolation of di(hetero)aryl-λ3-iodanes using a nucleophilic SCF₃ source involves a Cu(I)/Cu(III) cycle. ias.ac.in Stoichiometric studies and the isolation of key catalytic intermediates support this pathway. The reaction is believed to commence with the oxidative addition of the diaryl-λ3-iodane to a Cu(I) species, a step that is facilitated by a silver salt co-catalyst. This forms a Cu(III) intermediate. Subsequent reductive elimination from this Cu(III) complex yields the desired (hetero)aryl trifluoromethyl sulfide (B99878) and regenerates the active Cu(I) catalyst. ias.ac.in Notably, mechanistic experiments have not found evidence to support the formation of radical species or a SET pathway in this specific transformation. ias.ac.in
In a related context of C-H trifluoromethylthiolation, a proposed catalytic cycle also involves changes in the copper oxidation state. nih.gov A plausible mechanism for the trifluoromethylation of terminal alkynes using an electrophilic source in the presence of a copper catalyst begins with the in situ formation of a ligated copper(I) complex. nih.gov This complex then reacts with the alkyne and a base to form a copper(I)-acetylide species. The cycle proceeds through oxidative addition of the electrophilic trifluoromethylating agent to the copper center, followed by reductive elimination to furnish the final product. nih.gov
The following table summarizes key aspects of proposed copper-catalyzed mechanisms.
Table 1: Key Features of Proposed Copper-Catalyzed Trifluoromethylthiolation Mechanisms
| Feature | Description | Source(s) |
|---|---|---|
| Catalytic Cycle | Primarily involves a Cu(I)/Cu(III) oxidation state cycle. | ias.ac.in |
| Initiation Step | Oxidative addition of the substrate (e.g., diaryl-λ3-iodane) to a Cu(I) center. | ias.ac.in |
| Key Intermediate | A transient Cu(III) species is formed. | ias.ac.in |
| Product Formation | Reductive elimination from the Cu(III) intermediate releases the trifluoromethylthiolated product. | nih.gov |
| Rejected Pathway | Mechanistic studies did not support a Single Electron Transfer (SET) or radical formation pathway for certain substrates. | ias.ac.in |
Mechanistic Aspects of Organocatalytic Asymmetric Reactions
The development of organocatalytic asymmetric methods for trifluoromethylthiolation using this compound has enabled the synthesis of chiral molecules containing the valuable SCF₃ group. These reactions often employ chiral organocatalysts, such as Cinchona alkaloids or phase-transfer catalysts, to control the stereochemical outcome.
One successful strategy involves the use of Cinchona alkaloid catalysts to achieve the catalytic enantioselective trifluoromethylsulfenylation of β-ketoesters. researchgate.net In this process, the organocatalyst is believed to activate the β-ketoester by forming a chiral ion pair. This interaction orients the substrate for a stereoselective attack on the electrophilic sulfur atom of this compound. This method has been effective in creating α-SCF₃ substituted esters that possess a quaternary carbon stereocenter with high yields and excellent enantioselectivity. researchgate.net
Another approach utilizes phase-transfer catalysis for the asymmetric α-trifluoromethylthiolation of substrates like 2-substituted isoxazolidin-5-ones. uci.edu In this system, chiral phase-transfer catalysts, such as Maruoka-type N-spiro ammonium (B1175870) catalysts, are employed. The mechanism involves the deprotonation of the substrate at the α-position by a base in the aqueous phase. The resulting enolate is then shuttled by the chiral quaternary ammonium salt catalyst into the organic phase, where it exists as a tightly controlled chiral ion pair. This chiral environment dictates the facial selectivity of the subsequent reaction with this compound, leading to the formation of products with a trifluoromethylthiolated quaternary chiral carbon in good yields and high enantiomeric ratios. uci.edu
The following table outlines the mechanistic principles of these organocatalytic asymmetric reactions.
Table 2: Mechanistic Principles in Asymmetric Organocatalysis with this compound
| Catalysis Type | Catalyst Example | Mechanistic Principle | Outcome | Source(s) |
|---|---|---|---|---|
| Organocatalysis | Cinchona Alkaloids | Formation of a chiral ion pair with the substrate (e.g., β-ketoester), guiding a stereoselective attack on the electrophile. | Enantioselective formation of α-SCF₃ esters with quaternary stereocenters. | researchgate.net |
| Phase-Transfer Catalysis | N-Spiro Ammonium Catalysts | The catalyst forms a chiral ion pair with the substrate's enolate, controlling the facial selectivity of the reaction with the electrophile in the organic phase. | Asymmetric synthesis of products with trifluoromethylthiolated quaternary chiral carbons. | uci.edu |
Role of Additives (e.g., TBAI, Et₃N) in Fluorination Protocols
In various synthetic protocols, including those for trifluoromethylthiolation, additives are often crucial for achieving high reaction rates and yields. While the term "fluorination" is broad, in the context of reactions with this compound, the focus is on trifluoromethylthiolation. The roles of common additives like tetrabutylammonium (B224687) iodide (TBAI) and triethylamine (B128534) (Et₃N) can be understood through fundamental chemical principles.
Triethylamine (Et₃N): Triethylamine is a common, moderately strong organic base. Its primary role in many reactions is to act as a proton acceptor. In the context of trifluoromethylthiolation of carbon nucleophiles, such as β-ketoesters or malonates, Et₃N is used to deprotonate the acidic α-carbon. This generates an enolate anion, which is a potent nucleophile. This nucleophilic enolate can then readily attack the electrophilic sulfur atom of this compound to form the new carbon-sulfur bond. The choice of a non-nucleophilic base like Et₃N is critical to avoid competing side reactions.
The proposed functions of these additives are summarized below.
Table 3: Plausible Roles of Common Additives in Trifluoromethylthiolation Reactions
| Additive | Plausible Mechanistic Role | Underlying Principle | Source(s) |
|---|---|---|---|
| TBAI | Halide Exchange Catalyst | In situ formation of a more reactive alkyl iodide from a less reactive alkyl halide (bromide/chloride) via halide exchange (Finkelstein Reaction). | stackexchange.com |
| Et₃N | Base | Deprotonation of a pro-nucleophile (e.g., β-ketoester) to generate the active nucleophilic species (enolate) for attack on the electrophile. | General Chemical Principle |
Computational Chemistry Studies
Thermodynamic Exploration of Competing Photochemical Pathways
Computational chemistry provides powerful tools to explore the complex potential energy surfaces of photochemical reactions. nih.gov For molecules containing a phthalimide (B116566) or related naphthalimide chromophore, photochemical excitation can lead to several competing deactivation pathways. mdpi.com
A plausible mechanism, based on studies of related naphthalimide systems, involves photoinduced electron transfer (PET) as a key initial step. mdpi.com Upon absorption of light, the phthalimide moiety is promoted to an excited singlet state (S₁). If a suitable electron donor is present in the system (either as part of the same molecule or as a separate species), an electron can be transferred to the excited phthalimide, generating a charge-separated state, or radical ion pair. mdpi.com
From this charge-separated intermediate, several competing pathways are thermodynamically accessible:
Further Reaction: If the charge-separated state is sufficiently long-lived, the radical ions can undergo subsequent chemical transformations, leading to the formation of photoproducts. mdpi.com
Intersystem Crossing (ISC): The excited singlet state can undergo intersystem crossing to a triplet excited state (T₁). This triplet state can also participate in electron transfer or other photochemical reactions, often on a longer timescale than the singlet state. mdpi.com
Computational studies can map the thermodynamics of these pathways, determining the relative energies of the ground state, excited states, and key intermediates, thereby predicting the most likely reaction course. uci.eduescholarship.org
Quantum Mechanical Calculations (e.g., DFT, DLPNO-CCSD(T), TD-DFT)
Quantum mechanical calculations are indispensable for elucidating the detailed mechanisms of chemical reactions. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are particularly prominent methods. ias.ac.in
Density Functional Theory (DFT): DFT is a workhorse method for studying ground-state properties, including reaction mechanisms, thermodynamics, and the geometries of reactants, products, transition states, and intermediates. nih.govresearchgate.net By calculating the energies of these species, a complete reaction energy profile can be constructed. This allows for the determination of activation barriers and reaction energies, providing insight into reaction kinetics and thermodynamic feasibility. For example, DFT calculations have been used to study the FT-IR spectra of phthalimide and N-bromophthalimide, showing good agreement between computed and experimental vibrational frequencies. nih.gov
Time-Dependent DFT (TD-DFT): To investigate photochemical processes, one must consider electronic excited states. TD-DFT is a widely used method for this purpose. uci.edu It can predict the energies of electronic transitions, which correspond to the absorption wavelengths in a UV-Vis spectrum. TD-DFT is also crucial for mapping the potential energy surfaces of excited states, locating key features like excited-state minima and conical intersections, which are critical for understanding photochemical reaction pathways and deactivation mechanisms. nih.gov
DLPNO-CCSD(T): For higher accuracy in energy calculations, especially for systems where DFT might be inadequate, methods based on coupled-cluster theory are used. The Domain-based Local Pair Natural Orbital Coupled Cluster with Singles, Doubles, and perturbative Triples (DLPNO-CCSD(T)) method provides results approaching the "gold standard" accuracy of canonical CCSD(T) but at a significantly reduced computational cost, making it applicable to larger molecular systems.
The following table summarizes the applications of these computational methods.
Table 4: Application of Quantum Mechanical Methods
| Method | Primary Application | Information Gained | Source(s) |
|---|---|---|---|
| DFT | Ground-state reaction mechanisms | Geometries, reaction energies, activation barriers, vibrational frequencies. | nih.govresearchgate.net |
| TD-DFT | Electronic excited states and photochemistry | UV-Vis absorption spectra, excited-state potential energy surfaces, photochemical pathways. | uci.edunih.gov |
| DLPNO-CCSD(T) | High-accuracy energy calculations | Highly accurate single-point energies for validating DFT results and refining reaction profiles. | General Computational Principle |
Analysis of Charge Transfer Events
Charge transfer is a fundamental process in many chemical reactions, particularly in photocatalysis. nih.gov In reactions involving this compound, especially under photochemical conditions, the analysis of charge transfer events is key to understanding the mechanism.
As discussed in section 4.3.1, a primary photochemical event for phthalimide-containing compounds can be Photoinduced Electron Transfer (PET). mdpi.com In a typical scenario, the phthalimide unit acts as a photo-oxidant. Upon excitation, its electron affinity increases, allowing it to accept an electron from a nearby donor molecule. This creates a radical anion on the phthalimide moiety and a radical cation on the donor. The efficiency of the subsequent chemical reaction is highly dependent on the dynamics of this charge-separated state. nih.gov
Synthetic Applications and Functional Group Transformations
Synthesis of Trifluoromethyl Sulfides
N-(Trifluoromethylthio)phthalimide is extensively used for the creation of carbon-sulfur bonds, leading to the formation of various trifluoromethyl sulfides.
Aryl Trifluoromethyl Sulfides
The synthesis of aryl trifluoromethyl sulfides (ArSCF3) is a prominent application of this compound. One of the most effective methods involves the copper-catalyzed trifluoromethylthiolation of aryl boronic acids. rsc.org This reaction proceeds under mild conditions and demonstrates a high tolerance for various functional groups. nih.govdocumentsdelivered.com For instance, a copper catalyst facilitates the reaction between this compound and a range of aryl and heteroaryl boronic acids, producing the corresponding trifluoromethylthiolated arenes in good to excellent yields. rsc.org
The reaction is not limited to boronic acids. Copper-catalyzed cross-coupling reactions of aryl bromides and iodides with this compound have also been developed. nih.gov These reactions can be facilitated by various directing groups on the aryl halide, such as pyridyl, ester, and amide groups. nih.govresearchgate.net The choice of solvent can influence the reaction conditions, with some systems allowing the process to occur at room temperature. nih.gov
Table 1: Copper-Catalyzed Synthesis of Aryl Trifluoromethyl Sulfides with this compound and Aryl Boronic Acids rsc.org
| Entry | Aryl Boronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | Phenyl trifluoromethyl sulfide (B99878) | 95 |
| 2 | 4-Methylphenylboronic acid | 4-Methylphenyl trifluoromethyl sulfide | 94 |
| 3 | 4-Methoxyphenylboronic acid | 4-Methoxyphenyl trifluoromethyl sulfide | 92 |
| 4 | 4-Chlorophenylboronic acid | 4-Chlorophenyl trifluoromethyl sulfide | 85 |
| 5 | Thiophene-2-boronic acid | 2-(Trifluoromethylthio)thiophene | 78 |
| 6 | Pyridine-3-boronic acid | 3-(Trifluoromethylthio)pyridine | 65 |
Vinyl Trifluoromethyl Sulfides
Similar to the synthesis of their aryl counterparts, vinyl trifluoromethyl sulfides can be prepared through copper-catalyzed reactions of vinylboronic acids with this compound. rsc.org These reactions are efficient and maintain the stereochemistry of the vinyl group, with no isomerization observed. rsc.org This method provides a direct route to trifluoromethylthiolated alkenes, which are valuable building blocks in organic synthesis. rsc.orgnih.gov The reaction tolerates a variety of functional groups on the vinylboronic acid. rsc.org
Table 2: Synthesis of Vinyl Trifluoromethyl Sulfides rsc.org
| Entry | Vinylboronic Acid | Product | Yield (%) |
| 1 | (E)-Styrylboronic acid | (E)-β-(Trifluoromethylthio)styrene | 50 |
Alkyl Trifluoromethyl Sulfides
The synthesis of alkyl trifluoromethyl sulfides using this compound is also an area of investigation. While direct trifluoromethylthiolation of unactivated alkyl groups can be challenging, methods for specific types of alkyl substrates have been developed. For instance, copper-catalyzed reactions have been employed for the trifluoromethylation of alkyl bromides. beilstein-journals.orgprinceton.edu
Benzylated Trifluoromethyl Sulfides
The preparation of benzylated trifluoromethyl sulfides can be achieved through reactions involving benzyl (B1604629) derivatives. For example, a copper-mediated reaction of benzyl bromides with an in situ generated [CuCF3] species, derived from electrophilic reagents like this compound, allows for chemoselective trifluoromethylation at the benzylic position. beilstein-journals.org Other methods for preparing benzyl trifluoromethyl sulfide involve reacting a benzyl thiocyanate (B1210189) with trifluoromethyl bromide in the presence of zinc. google.comgoogle.com
Formation of Sulfur-Nitrogen and Sulfur-Sulfur Bonds
Beyond carbon-sulfur bond formation, this compound is a key reagent for constructing sulfur-nitrogen and sulfur-sulfur bonds.
Trifluoromethanesulfenamides from Nitrogen Nucleophiles
This compound reacts readily with nitrogen nucleophiles, such as primary and secondary amines, to form trifluoromethanesulfenamides (R2NSCF3). documentsdelivered.com This transformation proceeds under mild, metal-free conditions and is generally high-yielding. documentsdelivered.com The process is operationally simple and exhibits broad functional group tolerance, making it a practical method for accessing this class of compounds which have applications in medicinal and agrochemical fields. documentsdelivered.com
Table 3: Synthesis of Trifluoromethanesulfenamides from Amines and this compound documentsdelivered.com
| Entry | Amine | Product | Yield (%) |
| 1 | Aniline | N-(Trifluoromethylthio)aniline | 95 |
| 2 | 4-Methoxyaniline | 4-Methoxy-N-(trifluoromethylthio)aniline | 92 |
| 3 | Dibenzylamine | N,N-Dibenzyl-1,1,1-trifluoromethanesulfenamide | 88 |
| 4 | Piperidine | 1-((Trifluoromethyl)thio)piperidine | 90 |
Unsymmetrical Disulfides from Thiolsrsc.orgresearchgate.net
This compound serves as an effective reagent for the synthesis of unsymmetrical disulfides, specifically trifluoromethyl disulfides, through its reaction with various thiols. rsc.org This transformation provides a direct and selective method for creating a C-S-S-CF₃ linkage. The reaction is generally high-yielding and proceeds under metal-free conditions. rsc.orgresearchgate.net The process involves the electrophilic attack of the thiol on the sulfur atom of this compound, leading to the formation of the desired unsymmetrical disulfide and phthalimide (B116566) as a byproduct.
The reaction demonstrates broad substrate generality, with aryl, benzyl, and aliphatic thiols reacting selectively. rsc.org To prevent the over-oxidation of thiols to symmetrical disulfides, the reaction is best performed in the absence of oxygen. researchgate.net
Table 1: Synthesis of Unsymmetrical Trifluoromethyl Disulfides from Thiols Reaction of various thiols with this compound.
| Thiol Substrate | Product | Yield (%) |
| 4-Methylthiophenol | 4-Methylphenyl trifluoromethyl disulfide | 95 |
| 4-Chlorothiophenol | 4-Chlorophenyl trifluoromethyl disulfide | 92 |
| Benzyl mercaptan | Benzyl trifluoromethyl disulfide | 98 |
| Thiophenol | Phenyl trifluoromethyl disulfide | 90 |
| 1-Dodecanethiol | Dodecyl trifluoromethyl disulfide | 97 |
Data compiled from research on electrophilic trifluoromethylthiolation of thiols. rsc.org
Access to Fluoro-Functionalized Compounds
Beyond its role as a trifluoromethylthiolating agent, this compound has been ingeniously employed as a source of fluorine for deoxygenative fluorination reactions, providing access to valuable organofluorine compounds like acyl fluorides.
Acyl Fluorides from Carboxylic Acidsrsc.orgrsc.org
A novel application of this compound is its use as a fluorinating reagent for the deoxygenative fluorination of carboxylic acids to produce acyl fluorides. rsc.orgrsc.org This protocol is significant as it repurposes a reagent typically used for SCF₃ group transfer into a fluoride (B91410) source. rsc.org The reaction is generally efficient, proceeds under mild conditions, and tolerates a variety of functional groups on the carboxylic acid substrate. rsc.org
The proposed mechanism involves an initial attack of a base, such as triethylamine (B128534) (Et₃N), on the electrophilic sulfur center of the phthalimide reagent. rsc.org The resulting trifluoromethylthio anion (⁻SCF₃) is unstable and degrades, releasing a fluoride ion (F⁻). This fluoride ion then participates in the conversion of the carboxylic acid to the corresponding acyl fluoride. rsc.org The presence of additives like tetrabutylammonium (B224687) iodide (TBAI) is often essential for high efficiency. rsc.org
Table 2: Synthesis of Acyl Fluorides from Carboxylic Acids Deoxygenative fluorination using this compound.
| Carboxylic Acid Substrate | Product | Yield (%) |
| 4-(tert-butyl)benzoic acid | 4-(tert-butyl)benzoyl fluoride | 89 |
| 2-Naphthoic acid | 2-Naphthoyl fluoride | 95 |
| 4-Methoxybenzoic acid | 4-Methoxybenzoyl fluoride | 85 |
| 1-Naphthoic acid | 1-Naphthoyl fluoride | 92 |
| Phenylacetic acid | Phenylacetyl fluoride | 75 |
Reaction Conditions: Carboxylic acid (2 equiv.), this compound (1 equiv.), TBAI (10 mol%), Et₃N (1 equiv.) in CH₃CN at 35 °C. rsc.orgresearchgate.net
Sequential Deoxygenated Fluorination/Decarbonylative Alkylation/C-O Bond Arylationrsc.org
The synthesis of acyl fluorides from carboxylic acids using this compound opens the door to powerful sequential, one-pot transformations. A notable example is a three-step sequence involving deoxygenated fluorination, decarbonylative alkylation, and C-O bond arylation. rsc.org This demonstrates the synthetic utility and practicality of the initial fluorination step, as the resulting acyl fluoride can be used in situ for subsequent cross-coupling reactions without the need for isolation. rsc.org This approach streamlines complex molecular construction and highlights the advantage of the fluorination methodology. rsc.org
Late-Stage Functionalization Strategies
The introduction of the trifluoromethylthio (SCF₃) group into complex molecules at a late stage of a synthetic sequence is highly desirable in drug discovery and materials science, as it can significantly modulate a molecule's biological and physical properties. nih.gov this compound is a key reagent in this context due to its stability and reactivity. nih.gov
Incorporation of SCF₃ into Biologically Active Scaffoldsnih.govfigshare.comresearchgate.net
This compound has been successfully used to incorporate the SCF₃ moiety into various biologically relevant scaffolds. This late-stage functionalization allows for the structural modification of compounds with established biological activity, potentially enhancing their efficacy, metabolic stability, or lipophilicity. nih.govresearchgate.net Examples include the photocatalytic functionalization of indolizines, a core structure in some biologically active compounds, and the derivatization of tryptophan residues in peptides. figshare.comresearchgate.net The ability to modify such complex structures chemoselectively underscores the value of this reagent in medicinal chemistry. figshare.com
Derivatization of Complex Molecules (e.g., Drug-like Molecules)nih.gov
The strategic derivatization of complex, drug-like molecules is a critical challenge in pharmaceutical development. This compound, particularly in photoredox-catalyzed reactions, has proven effective for the late-stage trifluoromethylthiolation of benzylic C-H bonds in a variety of complex molecules and existing drugs. nih.gov This method is highly regioselective and operates under mild, metal-free conditions, making it suitable for modifying intricate molecular architectures without requiring a complete re-synthesis. nih.gov The precise installation of the SCF₃ group can protect metabolically labile benzylic positions, a common site of in vivo oxidation by cytochrome P450 enzymes. nih.gov
Table 3: Late-Stage Trifluoromethylthiolation of Drug-like Molecules Benzylic C-H trifluoromethylthiolation using this compound (Phth-SCF₃) and an organophotoredox catalyst. nih.gov
| Substrate | Product | Yield (%) |
| Ibuprofen derivative | Trifluoromethylthiolated Ibuprofen derivative | 71 |
| Fenofibrate | Trifluoromethylthiolated Fenofibrate | 65 |
| Tolbutamide derivative | Trifluoromethylthiolated Tolbutamide derivative | 58 |
| Indomethacin derivative | Trifluoromethylthiolated Indomethacin derivative | 52 |
| Lifibrol | Trifluoromethylthiolated Lifibrol | 68 |
Data compiled from research on late-stage benzylic C-H trifluoromethylthiolation. nih.gov
Transformations of Products Derived from this compound Reactions
The introduction of the trifluoromethylthio (-SCF₃) group imparts unique chemical properties to organic molecules. The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of adjacent functional groups, opening up avenues for further chemical modifications.
Oxidation of Vinyltrifluoromethylsulfides to Sulfoxides and Sulfones
The oxidation of vinyl trifluoromethylsulfides offers a direct route to trifluoromethyl vinyl sulfoxides and sulfones, which are valuable building blocks in organic synthesis due to their reactivity as Michael acceptors and dienophiles. The selective oxidation to either the sulfoxide (B87167) or the sulfone can often be controlled by the choice of oxidant and reaction conditions.
A common and effective oxidant for this transformation is meta-chloroperoxybenzoic acid (m-CPBA). The degree of oxidation is typically controlled by the stoichiometry of the oxidant and the reaction temperature. Generally, the use of approximately one equivalent of m-CPBA at lower temperatures favors the formation of the sulfoxide, while employing two or more equivalents at room temperature or slightly elevated temperatures leads to the corresponding sulfone.
For instance, the oxidation of aryl and alkyl sulfides with m-CPBA has been well-documented. While specific data on vinyl trifluoromethyl sulfides is limited, the general principles of sulfide oxidation can be applied. The reaction of various organosulfides with m-CPBA in a suitable solvent like tetrahydrofuran (B95107) (THF) demonstrates this selectivity. At 0°C, the use of 1.2 equivalents of m-CPBA can selectively yield the sulfoxide, whereas increasing the stoichiometry to 2.0 equivalents and the temperature to 35°C drives the reaction towards the sulfone. derpharmachemica.com In the case of sulfides containing double bonds, careful control of the reaction conditions is crucial to avoid epoxidation of the double bond. google.com
Table 1: Oxidation of Sulfides to Sulfoxides and Sulfones with m-CPBA
| Substrate | Oxidant (equiv.) | Solvent | Temperature (°C) | Product | Yield (%) | Reference |
| Phenylbutylthioether | m-CPBA (1.2) | THF | 0 | Phenylbutylsulfoxide | 84 | derpharmachemica.com |
| Phenylbutylthioether | m-CPBA (2.0) | THF | 35 | Phenylbutylsulfone | 81 | derpharmachemica.com |
| Phenyl prenyl sulfide | m-CPBA (1.0) | CH₂Cl₂ | 0 | Phenyl prenyl sulfoxide | 75 | google.com |
| Phenyl prenyl sulfide | m-CPBA (2.0) | CH₂Cl₂ | Room Temp. | Phenyl prenyl sulfone | 91 | google.com |
Further Derivatization of Substituted Products (e.g., Sₙ2 reactions)
Products obtained from the trifluoromethylthiolation of alkenes using this compound, such as β-bromo trifluoromethyl sulfides, are valuable precursors for further functionalization via nucleophilic substitution (Sₙ2) reactions. The presence of the trifluoromethylthio group can influence the reactivity of the adjacent carbon center towards nucleophilic attack. The strong electron-withdrawing nature of the SCF₃ group can potentially affect the transition state energy of the Sₙ2 reaction.
A typical substrate for such transformations would be a haloalkane or a tosylate bearing a trifluoromethylthio group, for example, 1-bromo-2-(trifluoromethylthio)ethane or 2-(trifluoromethylthio)ethyl tosylate. These substrates can react with a variety of nucleophiles to introduce new functional groups into the molecule. The choice of the leaving group is critical, with tosylates generally being excellent leaving groups for Sₙ2 reactions. researchgate.net
The reaction of alkyl tosylates with nucleophiles like sodium azide (B81097) is a classic example of an Sₙ2 reaction, leading to the formation of alkyl azides. researchgate.net Similarly, other nucleophiles such as cyanide or phenoxide can be employed to introduce the corresponding functionalities. The reaction conditions typically involve a polar aprotic solvent, such as dimethylformamide (DMF) or acetone, to facilitate the Sₙ2 pathway.
Table 2: Illustrative Sₙ2 Reactions for Derivatization
| Substrate | Nucleophile | Solvent | Product | Reaction Type | Reference |
| Ethyl tosylate | Sodium azide | DMF | Ethyl azide | Sₙ2 | researchgate.net |
| Isobutyl tosylate | Sodium iodide | Acetone | Isobutyl iodide | Sₙ2 | |
| (R)-1-phenylethane | Cyanide ion | (S)-2-phenylpropanenitrile | Sₙ2 |
Emerging Trends and Future Research Directions
Expansion of Substrate Scope and Reaction Diversity
A primary focus of current research is to broaden the range of molecules that can be functionalized with the trifluoromethylthio (SCF3) group and to discover new types of reactions.
Direct C-H functionalization is a highly sought-after strategy in organic synthesis as it avoids the need for pre-functionalized substrates, offering a more atom-economical and efficient route to complex molecules. usc.edu The development of novel C-H functionalization methods using N-(trifluoromethylthio)phthalimide is a significant area of research, aiming to selectively introduce the SCF3 group into unactivated C-H bonds. nih.govfrontiersin.orgnih.gov This approach holds immense potential for the late-stage functionalization of complex natural products and pharmaceuticals, enabling the rapid generation of analogues for structure-activity relationship (SAR) studies. nih.govfrontiersin.orgnih.gov
Recent advances have demonstrated the feasibility of C-H trifluoromethylthiolation across various carbon hybridizations, including C(sp3)-H, C(sp2)-H, and C(sp)-H bonds. usc.edu Future research will likely focus on developing more selective and general methods for these transformations, particularly for the challenging functionalization of strong, unactivated C(sp3)-H bonds. The exploration of new directing groups and catalytic systems will be crucial in achieving predictable and site-selective C-H trifluoromethylthiolation.
The discovery of new and more efficient catalytic systems is paramount for expanding the utility of this compound. While significant progress has been made with transition metal catalysts, particularly copper and palladium, the development of catalysts based on other metals and even metal-free systems is an active area of investigation. acs.orgrsc.org For instance, a dual catalytic method employing iron(III) chloride and diphenyl selenide (B1212193) has been developed for the regioselective trifluoromethylthiolation of arenes and N-heterocycles under mild conditions. acs.org
Future efforts will likely concentrate on creating catalysts that offer improved turnover numbers, broader substrate scope, and enhanced functional group tolerance. The design of catalysts that can operate under greener reaction conditions, such as in aqueous media or with lower catalyst loadings, is also a key objective. Furthermore, the development of photocatalytic systems that can be activated by visible light is a promising avenue for achieving mild and selective trifluoromethylthiolation reactions. sci-hub.sersc.org
The synthesis of chiral molecules containing a trifluoromethylthio group is of great interest in medicinal chemistry and drug discovery. While asymmetric trifluoromethylthiolation has been successfully applied to substrates like oxindoles and isoxazolidin-5-ones, expanding this methodology to a wider range of prochiral substrates remains a significant challenge. rsc.orgdntb.gov.uanih.govkaust.edu.sa
Current research is focused on designing new chiral catalysts, including both metal-based and organocatalytic systems, to achieve high enantioselectivity for a broader array of substrates. nih.govnih.gov For example, cinchona alkaloid catalysts have been effectively used for the enantioselective trifluoromethylthiolation of oxindoles. rsc.orgdntb.gov.uakaust.edu.sa The development of methods for the asymmetric synthesis of more complex and diverse chiral building blocks, such as α-trifluoromethylthio-β-amino acids, is a key area of future research. nih.gov The ability to control the stereochemistry at newly formed stereocenters is crucial for accessing novel and potent bioactive compounds. nih.govmdpi.com
Interdisciplinary Applications
The unique properties of the trifluoromethylthio group are leading to the exploration of this compound in fields beyond traditional organic synthesis.
The incorporation of fluorine-containing groups, such as the trifluoromethylthio group, can significantly alter the electronic and physical properties of organic materials. usc.eduresearchgate.netnih.govnih.gov This has led to a growing interest in using this compound to synthesize novel materials with tailored properties for applications in electronics, optics, and polymer science.
For example, the introduction of the SCF3 group can enhance the thermal stability, lipophilicity, and metabolic stability of organic molecules, which are desirable characteristics for materials used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices. researchgate.net Future research will likely involve the synthesis and characterization of new trifluoromethylthiolated polymers and functional materials to explore their potential in these and other advanced applications.
The integration of this compound into continuous flow chemistry and automated synthesis platforms represents a significant step towards more efficient, scalable, and safer chemical manufacturing. nih.govacs.orgvapourtec.comacs.org Flow chemistry offers several advantages over traditional batch processes, including improved heat and mass transfer, precise control over reaction parameters, and the ability to handle hazardous reagents and intermediates in a contained system. youtube.com
Sustainable Chemistry Considerations
The integration of green chemistry principles into the synthesis and application of this compound is a critical area for future development. The focus lies on improving the environmental footprint of processes involving this reagent by addressing solvent choice and reaction efficiency.
Development of Green Solvents and Reaction Conditions
Currently, reactions involving this compound are often conducted in conventional organic solvents such as acetonitrile (B52724), toluene, methylene (B1212753) chloride, and 1,2-dichloroethane. rsc.org While effective for dissolving reactants and facilitating reactions, these solvents pose significant environmental and health concerns, including toxicity, volatility, and difficulties in disposal.
Future research is geared towards identifying and implementing greener solvent alternatives. The ideal green solvent should be non-toxic, biodegradable, non-flammable, and derived from renewable resources. Potential candidates that warrant investigation for trifluoromethylthiolation reactions include ionic liquids, deep eutectic solvents, and bio-derived solvents like Cyrene (dihydrolevoglucosenone). The challenge lies in achieving comparable or superior reaction yields and selectivities in these alternative media. Research efforts will need to focus on systematic screening of green solvents and optimizing reaction parameters such as temperature, concentration, and catalyst systems to match the performance of traditional solvents.
Advanced Mechanistic Elucidation
A deeper understanding of the reaction mechanisms involving this compound is essential for optimizing existing protocols and designing new, more efficient transformations. This requires a combination of sophisticated spectroscopic techniques and computational modeling.
Detailed Spectroscopic Analysis of Intermediates
The precise mechanisms of how this compound reacts with various nucleophiles are not fully understood, largely due to the transient nature of the reaction intermediates. mdpi.com Future research must focus on the direct observation and characterization of these fleeting species.
Advanced in-situ spectroscopic techniques are powerful tools for this purpose, allowing for real-time monitoring of reactions as they occur. wikipedia.orgbyjus.com
In-situ FTIR and NMR Spectroscopy: Techniques like Attenuated Total Reflectance (ATR)-FTIR and rapid-injection NMR can track the concentration changes of reactants, products, and intermediates throughout a reaction. byjus.comorganic-chemistry.org
¹⁹F NMR Spectroscopy: Given the presence of the -CF3 group, ¹⁹F NMR is an exceptionally sensitive probe. rsc.org It can be used to identify and characterize fluorine-containing intermediates and follow the transformation of the trifluoromethylthio group from the reagent to the product. nih.gov
These studies would aim to identify key intermediates, such as charged complexes or radical species, providing concrete evidence to support or refute proposed reaction pathways. rsc.orgmdpi.com
Table 1: Spectroscopic Techniques for Mechanistic Studies
| Technique | Application in Studying this compound Reactions | Information Gained |
|---|---|---|
| In-situ FTIR | Real-time monitoring of functional group changes (e.g., C=O of phthalimide). | Reaction kinetics, detection of transient intermediates. byjus.com |
| In-situ NMR (¹H, ¹³C) | Tracking the transformation of the substrate and formation of the phthalimide (B116566) byproduct. | Reaction profiles, structural information on intermediates. |
| ¹⁹F NMR | Specifically probing the fluorine-containing -SCF3 group. | Identification of fluorine-bearing intermediates, reaction kinetics from the reagent's perspective. rsc.orgnih.gov |
Further Computational Modeling for Reaction Prediction
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful complementary approach to experimental studies. rsc.org By modeling reaction pathways at a molecular level, it is possible to calculate the energies of transition states and intermediates, thereby predicting the most likely reaction mechanism. mdpi.comresearchgate.net
For this compound, future computational studies could focus on:
Mapping Reaction Energy Profiles: Elucidating the step-by-step mechanism (e.g., concerted vs. stepwise, ionic vs. radical) for its reaction with different classes of nucleophiles.
Solvent Effects: Modeling how different solvent environments influence reaction barriers and the stability of intermediates, which can guide the selection of optimal and greener reaction media. nih.gov
Predicting Reactivity and Selectivity: Developing predictive models for how the structure of the substrate influences the outcome of the trifluoromethylthiolation reaction.
Computational studies have already been successfully applied to understand the mechanism of other fluorinating agents and reactions involving phthalimide derivatives, providing a solid foundation for future work on this compound. rsc.orgnih.govmdpi.com
Exploration of Other Phthalimide-Based Fluorinated Reagents
The phthalimide scaffold is a versatile platform for creating a variety of reagents. Expanding the library of phthalimide-based fluorinated reagents beyond this compound is a promising avenue for future research, offering access to new chemical transformations.
Researchers have already begun to develop other phthalimide-derived reagents for introducing different fluorinated groups. These reagents often maintain the advantages of being stable, crystalline solids that are relatively easy to handle. Examples include reagents for electrophilic fluorination, difluoromethylthiolation, and other related transformations. rsc.orgbeilstein-journals.orgacs.org
Table 2: Examples of Phthalimide-Based Fluorinated Reagents
| Compound Name | Structure | Application | Reference |
|---|---|---|---|
| N-Fluorophthalimide | C₈H₄FNO₂ | Electrophilic fluorinating agent. | beilstein-journals.org |
| [[(Ethoxycarbonyl)difluoromethyl]thio]phthalimide | C₁₂H₈F₂NO₄S | Electrophilic introduction of the -SCF₂CO₂Et group. | acs.org |
| N-Alkyl-4-fluorophthalimides | Varies | Used as intermediates in the synthesis of bioactive molecules. | nih.gov |
The exploration and synthesis of novel phthalimide-based reagents carrying different fluorinated moieties (e.g., -SCF2H, -OCF3, -CF2-Aryl) could significantly broaden the toolbox available to chemists for creating complex fluorinated molecules for applications in pharmaceuticals, agrochemicals, and materials science. nih.govmdpi.com
Q & A
Q. What are the standard synthetic routes for preparing N-(trifluoromethylthio)phthalimide, and what are their respective yields?
this compound is synthesized via nucleophilic substitution reactions. A common method involves reacting phthalimide with trifluoromethylthiolating agents under controlled conditions. For example, copper-catalyzed reactions with boronic acids or alkynes yield the product efficiently (isolated yields up to 95% under optimized conditions). Key steps include:
- Catalytic system : CuI (10 mol%) and 2,2'-bipyridine (20 mol%) in THF at room temperature .
- Reagents : Electrophilic trifluoromethylthiolation using stable this compound .
| Substrate | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Aryl boronic acids | CuI/bpy | THF | 85–95 | |
| Terminal alkynes | CuI/bpy | THF | 78–92 |
Q. What safety precautions are essential when handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact.
- Ventilation : Handle in a fume hood due to potential release of volatile byproducts (e.g., phthalimide radicals) .
- Storage : Store in airtight containers at 2–8°C to avoid decomposition .
- Waste Disposal : Follow institutional guidelines for halogenated waste. Neutralize residual reagents with aqueous NaHCO₃ before disposal .
Advanced Research Questions
Q. How does the coordination of this compound with Lewis acids like FeCl₃ enhance its reactivity in deoxygenative trifluoromethylthiolation reactions?
FeCl₃ acts as a Lewis acid by coordinating to the phthalimide group, polarizing the SCF₃ moiety and facilitating nucleophilic attack by PPh₃. This generates a reactive SCF₃-phosphonium intermediate, which transfers the trifluoromethylthio group to carboxylic acids. Key steps:
- Mechanism :
FeCl₃ binds to this compound, increasing SCF₃ electrophilicity.
PPh₃ attacks the SCF₃ group, forming an intermediate.
The intermediate reacts with carboxylic acids to yield trifluoromethyl thioethers .
- Optimized conditions : 5 mol% FeCl₃, 1.1 equiv PPh₃ in THF at 25°C (30 min, 95% yield) .
Q. What computational methods are used to predict the energy barriers of substitution reactions involving this compound, and how do they compare with experimental data?
CBS-QB3 calculations are employed to model substitution pathways. For example:
- Energy barriers : Substitution on this compound has ΔG‡ = 16.3 kcal/mol, lower than direct Harpp reagent substitutions (ΔG‡ = 18.5 kcal/mol) .
- Radical pathways : Photocatalytic reactions with acridinium catalysts proceed via H-atom transfer, forming formyl radicals that react with this compound (Scheme 2 in ).
- Validation : Computational predictions align with experimental yields in asymmetric trifluoromethylthiolation (e.g., 90% ee for β-ketoesters using chiral Cu catalysts) .
Q. How are enantioselective trifluoromethylthiolation reactions achieved using this compound?
Chiral copper catalysts with cinchona alkaloid ligands enable asymmetric synthesis:
- Substrates : β-Ketoesters and oxindoles.
- Conditions : Cu(OTf)₂ (10 mol%), (R)-DTBM-SEGPHOS (12 mol%), 4Å MS in DCE at -20°C .
- Outcome : Up to 90% ee and 92% yield for trifluoromethylthiolated oxindoles .
| Substrate | Catalyst System | ee (%) | Yield (%) |
|---|---|---|---|
| β-Ketoesters | CuI/(R)-BINAP | 85–90 | 80–88 |
| 2-Oxindoles | Cu(OTf)₂/(R)-DTBM-SEGPHOS | 88–92 | 85–92 |
Methodological Considerations
- Contradictions/Challenges : While FeCl₃ enhances reactivity in deoxygenative reactions , alternative Lewis acids (e.g., ZnCl₂) show lower efficacy, highlighting the need for catalyst screening .
- Emerging Applications : Photocatalytic C–S bond formation using acridinium catalysts expands access to trifluoromethylthioethers under mild conditions (visible light, room temperature) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
